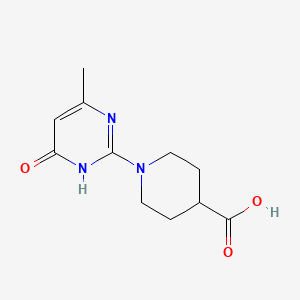

1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid

Description

1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 873208-73-2) is a heterocyclic compound featuring a piperidine ring linked to a dihydropyrimidinone scaffold. Its molecular formula is C₁₁H₁₅N₃O₃, with a molecular weight of 237.26 g/mol . Key properties include:

- Predicted boiling point: 425.4±55.0 °C

- Density: 1.44±0.1 g/cm³

- pKa: 4.25±0.20 (indicating moderate acidity for the carboxylic acid group) .

This compound is commercially available (e.g., Santa Cruz Biotechnology, 250 mg for $186.00) and is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives .

Properties

IUPAC Name |

1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-7-6-9(15)13-11(12-7)14-4-2-8(3-5-14)10(16)17/h6,8H,2-5H2,1H3,(H,16,17)(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFCTRRQTOQPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is involved in the formation of functional supramolecular assemblies and materials. This compound has been used in the fabrication of these assemblies due to its high association constants.

Mode of Action

The interaction of This compound with its targets results in a pH-responsive self-assembling behavior in an aqueous solution. This behavior is attributed to the aspartic acid moieties present in the compound.

Biochemical Pathways

The compound This compound affects the biochemical pathways involved in the self-assembly of supramolecular structures. The compound’s aggregates can be repeatedly transformed between nanowires and nanosheets by changing the pH, and can be used as templates for silver nanofibers or silver nanosheets.

Biochemical Analysis

Biochemical Properties

1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyrimidine-based enzymes, which are crucial for nucleic acid metabolism. The nature of these interactions often involves binding to active sites, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in pyrimidine metabolism is particularly noteworthy, as it can influence the synthesis and degradation of nucleotides.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as certain tissues may be more susceptible to its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound’s localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a piperidine ring substituted with a dihydropyrimidinone moiety. This unique structure allows for interactions with various biological targets, making it a candidate for further research in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N3O3 |

| Molecular Weight | 233.25 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

Antiviral Properties

Recent studies have indicated that compounds related to piperidine derivatives exhibit antiviral activity. For instance, a class of 1,4,4-trisubstituted piperidines showed selective inhibition against the main protease (Mpro) of SARS-CoV-2, although the activity was modest . This suggests that similar derivatives could be explored for their potential in combating viral infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain piperidine derivatives exhibited cytotoxic effects on various cancer cell lines. A notable study reported that compounds derived from similar scaffolds induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

The mechanism through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound can interact with specific enzymes, potentially acting as a non-covalent inhibitor.

- Receptor Modulation : Its structural similarity to natural substrates suggests it may modulate receptor activity.

- Cell Cycle Disruption : Evidence points to its ability to disrupt normal cell cycle progression in cancer cells.

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiviral | Modest inhibition of SARS-CoV-2 Mpro | |

| Anticancer | Induced apoptosis in FaDu cells | |

| Enzyme Inhibition | Potential interaction with key metabolic enzymes |

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of various piperidine derivatives found that modifications at the piperidine nitrogen significantly influenced binding affinity to viral proteases. The results indicated that specific substitutions enhanced inhibitory potency against influenza viruses and coronaviruses .

Case Study 2: Cancer Cell Line Testing

In another study, a series of piperidine derivatives were synthesized and tested against multiple cancer cell lines. The results showed that compounds with the dihydropyrimidinone moiety exhibited higher cytotoxicity compared to those without this feature. This suggests that the structural components play a critical role in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Analysis

The compound’s core structure combines a piperidine-4-carboxylic acid moiety with a 4-methyl-6-oxo-dihydropyrimidin-2-yl group. Below is a comparison with analogous compounds:

2.2. Physicochemical Properties

- Lipophilicity: The trifluoromethyl-substituted pyridyl analog () is more lipophilic (logP ~1.8 predicted) due to the CF₃ group, whereas the target compound’s methyl and pyrimidinone groups balance hydrophilicity .

- Solubility: The carboxylic acid group enhances aqueous solubility compared to non-ionizable analogs like guanidine derivatives .

2.4. Commercial Availability and Cost

- Target Compound: Priced at $186.00/250 mg (Santa Cruz Biotechnology) .

- 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid : ~$300/250 mg (Kanto Reagents), reflecting higher synthesis complexity .

Key Differentiators and Research Implications

- Structural Uniqueness: The combination of a piperidine ring and dihydropyrimidinone distinguishes the target compound from pyridine () or guanidine-based analogs ().

- Drug Development: The carboxylic acid group enhances solubility for oral bioavailability, while the pyrimidinone scaffold may confer metabolic stability compared to dihydropyridines .

Preparation Methods

Synthetic Routes Overview

The synthesis of 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid generally follows multi-step organic synthesis involving:

- Formation of the pyrimidinone ring system with appropriate substitution.

- Introduction of the piperidine ring at the 2-position of the pyrimidinone.

- Functionalization of the piperidine ring to bear a carboxylic acid at the 4-position.

- Optional resolution of stereoisomers if chiral centers are present.

Preparation of the Pyrimidinone Core

The 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl moiety can be synthesized through classical pyrimidine ring construction methods, such as condensation reactions between β-dicarbonyl compounds and amidines or urea derivatives. Microbial hydroxylation methods have also been reported for related pyridine derivatives, which may serve as intermediates or analogues in synthetic routes.

Carboxylic Acid Functionalization at Piperidine-4 Position

The carboxylic acid group at the 4-position of the piperidine ring can be introduced by:

- Starting with a piperidine-4-carboxylic acid derivative as the amine component in the coupling reaction.

- Alternatively, esterification and subsequent hydrolysis steps can be employed to install and unmask the carboxyl group. For example, methyl esters of the carboxylic acid are prepared by treating the acid with methanol under acidic conditions, followed by hydrolysis using aqueous lithium hydroxide to regenerate the free acid.

Amidation and Esterification Procedures

Conventional amidation methods are used to prepare amides from activated carboxylic acids and amines. For example, the methyl ester of the acid can be reacted with an amine in the presence of catalysts such as trimethylaluminium to yield the amide derivative. These steps are useful for protecting groups or modifying the compound for further transformations.

Resolution of Enantiomers and Stereochemical Control

If the compound contains chiral centers (notably at the piperidine ring), enantiomeric resolution may be necessary. Methods include:

- Formation of diastereoisomeric salts or complexes followed by crystallization.

- Chromatographic separation on chiral supports.

- Asymmetric synthesis using optically active reagents or catalysts.

Solvent and Reaction Conditions

Reactions are typically conducted in inert organic solvents to avoid side reactions. Acidic or basic conditions are carefully controlled depending on the step (e.g., acidic conditions for esterification, basic for hydrolysis).

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Method/Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Pyrimidinone ring synthesis | Condensation | β-Dicarbonyl + amidine/urea | Classical pyrimidine synthesis |

| Piperidine ring introduction | Reductive amination / Nucleophilic substitution | Piperidine + aldehyde/halogenated intermediate | Forms C-N bond at 2-position of pyrimidinone |

| Carboxylic acid installation | Esterification + Hydrolysis | Methanol + acid (esterification), LiOH (hydrolysis) | Protects and regenerates carboxyl group |

| Amidation | Amide formation | Activated acid + amine, catalyst (e.g., trimethylaluminium) | For amide derivatives or protecting groups |

| Enantiomer resolution | Crystallization / Chromatography | Diastereomeric salt formation, chiral chromatography | Ensures stereochemical purity |

| Solvent use | Inert organic solvents | Examples: dichloromethane, toluene | Avoids side reactions |

Research Findings and Practical Considerations

- The preparation methods described are consistent with standard organic synthesis protocols for pyrimidinone and piperidine derivatives, ensuring reproducibility and scalability.

- Microbial hydroxylation methods, such as those using Alcaligenes faecalis, have been demonstrated for related pyridine carboxylic acids, potentially offering biocatalytic routes to intermediates.

- Protecting group strategies (e.g., methyl ester formation) are critical for handling the carboxylic acid functionality during multi-step synthesis to prevent unwanted side reactions.

- Enantiomeric purity can be crucial for biological activity; thus, asymmetric synthesis or resolution techniques are integral to the preparation process.

- The choice of solvent and reaction conditions directly affects yield and purity, with inert solvents preferred to maintain compound stability.

Q & A

Basic: What are the standard synthetic routes for 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Pyrimidinone Formation : React thiourea with acetoacetic ester in the presence of sodium methoxide to generate 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as an intermediate .

Piperidine Functionalization : Alkylation or coupling reactions introduce the piperidine-4-carboxylic acid moiety. For example, alkylation with 2-chloroacetamide derivatives in DMF using potassium carbonate as a base has been employed for analogous structures .

Purification : Column chromatography or recrystallization ensures purity. Confirm structural integrity via ¹H NMR, LCMS, and elemental analysis .

Basic: How is the structural characterization of this compound validated in academic research?

Methodological Answer:

Key techniques include:

- ¹H NMR Spectroscopy : Assign peaks to confirm the dihydropyrimidinone ring (e.g., NH protons at δ 10–12 ppm) and piperidine protons (δ 1.5–3.5 ppm) .

- LCMS : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values within ±0.3% .

- X-ray Crystallography (if applicable) : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for confirming stereochemistry or hydrogen-bonding networks .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for reactions involving volatile solvents .

- Storage : Store in airtight containers at room temperature, away from oxidizers and moisture.

- Emergency Measures : In case of skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers optimize functionalization of the piperidine ring while preserving the pyrimidinone core?

Methodological Answer:

- Selective Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during reactions targeting the carboxylic acid moiety. Remove Boc with TFA post-functionalization .

- Coupling Strategies : Employ EDC/HOBt or DCC-mediated amidation to link the piperidine-4-carboxylic acid to other pharmacophores without degrading the pyrimidinone ring .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction efficiency .

Advanced: What methodologies are used to evaluate its pharmacological activity in preclinical studies?

Methodological Answer:

- In Vitro Assays :

- In Vivo Models :

- Anticonvulsant Activity : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents, monitoring latency and severity of seizures .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer:

- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 1-(6-cyano-4-pyrimidinyl)piperidine-4-carboxylic acid derivatives) to identify shifts influenced by substituents .

- Dynamic NMR Studies : Investigate tautomerism in the dihydropyrimidinone ring by variable-temperature NMR to account for unexpected splitting or broadening of signals .

- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

- Solvent Screening : Test mixtures of ethanol/water, DMSO/ether, or dichloromethane/pentane to identify optimal crystallization conditions.

- Seeding : Introduce microcrystals from analogous compounds to induce nucleation.

- SHELX Refinement : Apply twin refinement (via SHELXL) if twinning is observed in the diffraction data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.